Chemical structure and properties of 6-(Methylthio)pyrimidin-4(3H)-one
Chemical structure and properties of 6-(Methylthio)pyrimidin-4(3H)-one
An In-depth Technical Guide to 6-(Methylthio)pyrimidin-4(3H)-one: Structure, Properties, and Synthetic Strategies
Executive Summary: This technical guide provides a comprehensive scientific overview of 6-(Methylthio)pyrimidin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. While direct literature on this specific isomer is sparse, this document leverages established principles of heterocyclic chemistry and data from closely related analogues to elucidate its structural features, predict its physicochemical and spectroscopic properties, and propose viable synthetic and derivatization pathways. The guide is intended for researchers, chemists, and drug development professionals, offering foundational knowledge and practical insights into the chemical behavior and potential applications of this versatile scaffold.
Introduction: The Pyrimidinone Core in Modern Chemistry
Pyrimidinones are a cornerstone of heterocyclic chemistry, forming the central scaffold in a vast array of biologically active molecules, including antiviral and anti-tumor agents.[1][2] Their structural similarity to the nucleobases uracil and thymine allows them to function as effective mimics in biological systems, while their rich and tunable reactivity provides a versatile platform for drug design.[1] The introduction of a methylthio (-SCH₃) group, as seen in 6-(Methylthio)pyrimidin-4(3H)-one, significantly modulates the electronic properties and metabolic stability of the pyrimidinone ring, making it a valuable building block for creating novel chemical entities. This guide will explore the unique characteristics imparted by the 6-methylthio substituent.
Structural Elucidation and Isomeric Considerations
The unambiguous definition of 6-(Methylthio)pyrimidin-4(3H)-one is critical due to the existence of several closely related isomers. The defining feature is the placement of the methylthio group at the C6 position of the pyrimidine ring, which is distinct from its more commonly documented isomer, 2-(Methylthio)pyrimidin-4(3H)-one.[3][4]
Caption: Isomeric forms of methylthiopyrimidinone.
Tautomerism: A Key Physicochemical Property
Pyrimidin-4(3H)-ones exist in a dynamic equilibrium between their keto (amide) and enol (aromatic alcohol) forms.[1][2] This tautomerism is fundamental to their reactivity and biological interactions, influencing solubility, crystal packing, and receptor binding.[5] The keto form, or 4(3H)-one, is generally the predominant tautomer in solution and the solid state.[2] The presence of the sulfur atom also introduces the possibility of thione-thiol tautomerism, although this is less relevant for the S-methylated compound.
Caption: Keto-Enol tautomerism in 6-(Methylthio)pyrimidin-4(3H)-one.
Physicochemical Properties
| Property | Predicted Value | Rationale / Source |
| Molecular Formula | C₅H₆N₂OS | Based on atomic composition. |
| Molecular Weight | 142.18 g/mol | Calculated from the molecular formula.[4] |
| XLogP3 | ~0.2 - 0.5 | Estimated based on similar structures; the methylthio group adds lipophilicity compared to the unsubstituted core.[6] |
| Hydrogen Bond Donors | 1 | The N-H group in the pyrimidinone ring.[6] |
| Hydrogen Bond Acceptors | 3 | The carbonyl oxygen, the ring nitrogens.[6] |
| Appearance | White to pale yellow solid | Typical appearance for this class of compounds.[3] |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol) | Expected based on the polar pyrimidinone core.[3] |
Synthesis and Chemical Reactivity
The synthesis of 6-(Methylthio)pyrimidin-4(3H)-one can be approached through established heterocyclic chemistry protocols. A plausible and efficient route involves the cyclocondensation of a functionalized three-carbon unit with a thiourea derivative, followed by S-methylation.
Proposed Synthetic Workflow
A logical synthetic approach starts from a β-ketoester, which undergoes condensation with thiourea to form the 2-thioxo-pyrimidinone ring. Subsequent S-alkylation with an electrophilic methyl source, such as methyl iodide, yields the final product.
Caption: Proposed two-step synthesis of 6-(Methylthio)pyrimidin-4(3H)-one.
Key Reactivity Insights
The chemical personality of 6-(Methylthio)pyrimidin-4(3H)-one is dictated by the interplay between the electron-deficient pyrimidinone ring and the nucleophilic sulfur atom.
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N-Alkylation: The ring nitrogens (N1 and N3) are potential sites for alkylation. The specific site of reaction (N1 vs. N3) is often influenced by steric hindrance and the reaction conditions (e.g., choice of base and solvent).[7]
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Oxidation of the Thioether: The methylthio group is readily oxidized to the corresponding sulfoxide (-SOCH₃) and sulfone (-SO₂CH₃). This transformation is highly valuable in drug discovery as it significantly alters the compound's polarity, solubility, and hydrogen bonding capacity. Oxidizing agents like m-CPBA are commonly used for this purpose.[8] The resulting methylsulfonyl group can then act as a leaving group in nucleophilic aromatic substitution reactions.
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Electrophilic Aromatic Substitution: The pyrimidinone ring is generally electron-deficient, making it resistant to electrophilic substitution. However, reactions can be forced under harsh conditions.
Analytical and Spectroscopic Characterization
The structure of 6-(Methylthio)pyrimidin-4(3H)-one can be unequivocally confirmed using a combination of modern spectroscopic techniques. The following table summarizes the expected spectral data, which are essential for reaction monitoring and quality control.
| Technique | Expected Observations |
| ¹H NMR | - S-CH₃: A sharp singlet around δ 2.5-2.7 ppm.[9] - Ring Protons (H2, H5): Doublets or singlets in the aromatic region (δ 6.0-8.5 ppm), with specific shifts dependent on the solvent. - N-H: A broad singlet, often exchangeable with D₂O, typically downfield (> δ 10 ppm).[10] |
| ¹³C NMR | - C=O: A signal in the range of δ 160-170 ppm.[10] - Ring Carbons (C2, C4, C5, C6): Signals between δ 100-165 ppm. The carbon attached to sulfur (C6) would be significantly shielded. - S-CH₃: A signal in the aliphatic region, typically δ 10-20 ppm. |
| Mass Spec (EI-MS) | - Molecular Ion (M⁺): A strong peak at m/z = 142. - Fragmentation: Characteristic losses of CH₃•, •SCH₃, and CO are expected, providing structural confirmation. |
| IR Spectroscopy | - N-H Stretch: A broad band around 3100-3300 cm⁻¹. - C=O Stretch: A strong, sharp absorption band around 1650-1700 cm⁻¹.[11] - C=N/C=C Stretches: Multiple bands in the 1500-1650 cm⁻¹ region. |
Potential Applications in Drug Discovery and Materials Science
The 6-(Methylthio)pyrimidin-4(3H)-one scaffold is a promising starting point for developing novel therapeutic agents. The methylthio group can serve as a handle for further functionalization or as a key pharmacophoric element engaging with protein targets.
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrimidine core that mimics the adenine of ATP. The 6-position is often modified to achieve selectivity and potency. The methylthio group can be oxidized to the sulfone, which can then be displaced by various amines to rapidly generate compound libraries for screening.[8]
-
Anticonvulsant Agents: Derivatives of 2-thioxo-pyrimidin-4-ones have shown notable anticonvulsant activity, suggesting that the 6-methylthio isomer could serve as a valuable scaffold in this therapeutic area.[10]
-
Agrochemicals: Pyrimidine derivatives are widely used as herbicides and fungicides. The unique substitution pattern of this molecule could lead to the discovery of new agrochemicals with novel modes of action.[2]
Conclusion
6-(Methylthio)pyrimidin-4(3H)-one represents a valuable, albeit under-explored, chemical entity. This guide has systematically deconstructed its probable chemical nature by drawing upon the well-established principles of its parent pyrimidinone core and related isomers. Its accessible synthesis, predictable reactivity—especially the oxidation of the thioether—and versatile scaffold make it an attractive building block for creating diverse chemical libraries. Future research should focus on the experimental validation of the proposed synthetic routes and a thorough investigation of its biological activity, particularly in the areas of kinase inhibition and central nervous system disorders.
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